molecular formula C8H19NO6P2 B047855 Incadronic acid CAS No. 124351-85-5

Incadronic acid

Cat. No.: B047855
CAS No.: 124351-85-5
M. Wt: 287.19 g/mol
InChI Key: LWRDQHOZTAOILO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Incadronic acid, also known as Incadronate, is a nitrogen-containing bisphosphonate . Its primary target is the enzyme Farnesyl Pyrophosphate Synthase (FDPS) . FDPS plays a crucial role in the mevalonate pathway, which is essential for the post-translational prenylation of GTP-binding proteins .

Mode of Action

This compound inhibits FDPS, thereby disrupting the mevalonate pathway . This inhibition prevents the prenylation of GTP-binding proteins like Rap1 . The lack of prenylation interferes with the function of these proteins, leading to apoptosis . This compound also activates caspases 3, 4, and 7, further contributing to apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway generates isoprenoid lipids that are essential for the post-translational modification of small GTP-binding proteins . By inhibiting FDPS, this compound disrupts this pathway, leading to the apoptosis of hematopoietic tumor cells .

Pharmacokinetics

They are taken into the bone where they bind to hydroxyapatite . More research is needed to provide a comprehensive outline of this compound’s pharmacokinetics.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in hematopoietic tumor cells . This is achieved through the disruption of the mevalonate pathway and the subsequent prevention of the function of certain GTP-binding proteins . Additionally, the activation of caspases 3, 4, and 7 by this compound further contributes to apoptosis .

Action Environment

The action of this compound is influenced by its environment. Bisphosphonates are taken into the bone where they bind to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act . This suggests that the bone microenvironment plays a significant role in the action of this compound.

Biochemical Analysis

Biochemical Properties

Incadronic acid plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. Specifically, this compound is known to inhibit the components of the mevalonate pathway, such as farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for post-translational prenylation of GTP-binding proteins like Rap1 . The interaction of this compound with these biomolecules can interfere with their function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis of hematopoietic tumor cells . This is achieved by inhibiting the components of the mevalonate pathway, which leads to apoptosis . This compound also activates caspases 3, 4, and 7, further contributing to apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its action at the molecular level. It exerts its effects through binding interactions with biomolecules and changes in gene expression. This compound binds to hydroxyapatite in the bone, and upon local acidification caused by bone resorption by osteoclasts, it is released and taken into the osteoclast by fluid-phase endocytosis . In the cytosol of osteoclasts, this compound acts to prevent bone resorption .

Metabolic Pathways

This compound is involved in the mevalonate pathway, interacting with enzymes such as farnesyl diphosphate synthase

Preparation Methods

Synthetic Routes and Reaction Conditions: Incadronic acid is synthesized through a multi-step process involving the reaction of cycloheptylamine with methylene bisphosphonic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the bisphosphonate structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Incadronic acid primarily undergoes substitution reactions due to the presence of reactive phosphonic acid groups. It can also participate in complexation reactions with metal ions, forming stable complexes .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Incadronic acid has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Uniqueness of Incadronic Acid: this compound is unique due to its specific cycloheptylamino group, which provides distinct pharmacological properties. It has shown effectiveness in inducing apoptosis in hematopoietic tumor cells, a feature not commonly observed in other bisphosphonates .

Properties

IUPAC Name

[(cycloheptylamino)-phosphonomethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRDQHOZTAOILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154283
Record name Incadronic acid
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Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as incandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. incadronate also activated caspases 3, 4, and 7; further contributing to apoptosis.
Record name Incadronic acid
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CAS No.

124351-85-5
Record name Incadronic acid
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Record name Incadronic acid [INN]
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Record name Incadronic acid
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URL https://www.drugbank.ca/drugs/DB06255
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Record name 124351-85-5
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Record name Incadronic acid
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Record name INCADRONIC ACID
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Synthesis routes and methods I

Procedure details

4.0 g of tetraethyl (cycloheptylamino)methylenebis(phosphonate) was dissolved in 40 ml of concentrated hydrochloric acid and heated under reflux for 2.5 hours. After cooling, the reaction solution was concentrated under reduced pressure to eliminate hydrochloric acid. Then, 30 ml of purified water was added to the residue and the mixture was again concentrated under reduced pressure. The oily product thus obtained was solidified by methanol and acetone and subject to the filtration. The residue was washed with acetone to give 2.5 g of (cycloheptylamino)methylenebis(phosphonic acid) as a white solid.
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Synthesis routes and methods II

Procedure details

2.5 ml of trimethylsililiodide was added dropwise to an ice-cold solution of 1.55 g of tetraethyl(2-cycloheptenyl)aminomethylenebis(phosphonate) in 25 ml of carbon tetrachloride. Then, the mixture was stirred at room temperature for 2.5 hours. 2 ml of methanol and 1 ml of purified water were added to the ice-cold reaction solution and it was concentrated under reduced pressure. To the obtained residue were added methanol and acetone to give a white solid. The residue was recrystallized from water-methanol to give 0.39 g of (2-cycloheptyl)aminomethylenebis(phosphonic acid) as colorless crystals in the form of needles.
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tetraethyl(2-cycloheptenyl)aminomethylenebis(phosphonate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does incadronic acid exert its effects on bone metabolism?

A: this compound, a third-generation bisphosphonate, primarily acts by inhibiting osteoclastic bone resorption. [] While the exact mechanism is not fully elucidated, bisphosphonates are known to bind to hydroxyapatite crystals in bone, particularly at sites of active bone remodeling where osteoclasts are present. This binding interferes with osteoclast function, ultimately leading to reduced bone breakdown. [, ]

Q2: What is the molecular structure of this compound?

A: this compound ((1-hydroxy-3-pyridyl-amino)-propane-1,1-bisphosphonic acid) is a nitrogen-containing bisphosphonate (aminobisphosphonate). [] Unfortunately, the provided research excerpts do not offer detailed spectroscopic data for this compound.

Q3: Which cancers have been studied in the context of this compound treatment, and what are the potential benefits?

A: Research suggests that this compound may be effective in managing bone metastases, particularly in breast cancer. [] One proposed mechanism involves the suppression of tumor growth in bone through the inhibition of osteoclastic bone resorption. [] Additionally, this compound has been explored as part of a combination therapy with antibodies targeting CLDN18.2, a protein expressed in various cancers, including gastric, esophageal, pancreatic, lung, ovarian, colon, liver, head and neck, and gallbladder cancers. [, ] The rationale behind this combination therapy lies in the potential of this compound to stimulate γδ T cells, specifically Vγ9Vδ2 T cells, which could enhance the anti-tumor immune response elicited by CLDN18.2-targeting antibodies. []

Q4: How does this compound compare to other bisphosphonates in terms of anti-proliferative activity?

A: In vitro studies indicate that certain aminomethylenebisphosphonic acids, potentially including this compound, exhibit comparable anti-proliferative activity to zoledronic acid against J774E macrophages. [] Furthermore, these compounds demonstrate superior activity compared to this compound in inhibiting the proliferation of RAW 264.7 macrophages, PC-3 human prostate cancer cells, and MCF-7 human breast cancer cells. []

Q5: What are the potential limitations or challenges associated with this compound therapy?

A: While in vitro and preclinical data appear promising, studies in sheep with induced osteoporosis using this compound (specifically compound trans-7) did not fully support the expected efficacy in blocking interactions and mutual activation of osteoclasts and tumor metastatic cells. [] This highlights the importance of further research to fully elucidate the efficacy and safety profile of this compound in various clinical settings.

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